N-(4-acetylphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-acetylphenyl)-1-methylsulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-11(18)12-5-7-14(8-6-12)16-15(19)13-4-3-9-17(10-13)22(2,20)21/h5-8,13H,3-4,9-10H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBPEQUCAKKVFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in pharmacological contexts. This article discusses the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a piperidine core substituted with an acetylphenyl group and a methylsulfonyl moiety. This structural configuration is crucial for its biological activity, influencing interactions with various biological targets.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of piperidine have been explored for their ability to inhibit cancer cell proliferation. In one study, analogs of piperidine demonstrated cytotoxic effects against several cancer cell lines, with IC50 values indicating effective inhibition of cell growth .
Table 1: Summary of Anticancer Activity of Piperidine Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-468 (Breast) | 2.36 | CDK2 inhibition |
| Compound B | HCT-116 (Colon) | 3.81 | Induction of apoptosis |
| This compound | Various | TBD | TBD |
Anti-inflammatory Effects
Compounds similar to this compound have been evaluated for anti-inflammatory activity. The presence of the methylsulfonyl group is believed to enhance the compound's ability to modulate inflammatory pathways. Studies have shown that related compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in cancer progression and inflammation. For example, similar compounds have been shown to bind to cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound, providing insights into its biological activity:
- Synthesis and Evaluation : A recent study synthesized various piperidine derivatives and assessed their biological activities through in vitro assays. The study highlighted the importance of structural modifications in enhancing anticancer and anti-inflammatory activities .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that substituents on the phenyl ring significantly affect the biological activity of piperidine derivatives, suggesting that further modifications could enhance efficacy against specific targets .
- In Vivo Studies : Preliminary in vivo studies indicated potential therapeutic benefits in models of inflammation and cancer, although more extensive trials are necessary to confirm these findings.
Chemical Reactions Analysis
Sulfonamide Reactivity
The methylsulfonyl group (-SO₂CH₃) exhibits electrophilic character, enabling nucleophilic substitution or elimination under specific conditions:
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Hydrolysis : Under acidic or basic conditions, the sulfonamide bond may undergo cleavage. For example, treatment with 6M HCl at 80°C for 24 hours results in partial hydrolysis to yield piperidine-3-carboxylic acid and 4-acetylaniline derivatives .
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Nucleophilic Substitution : The sulfonyl group can act as a leaving group in SN2 reactions. Reactivity with Grignard reagents (e.g., methylmagnesium bromide) in dry THF at −78°C produces N-alkylated piperidine derivatives .
Table 1: Representative Sulfonamide Reactions
| Reaction Type | Conditions | Products | Yield (%) | Source |
|---|---|---|---|---|
| Hydrolysis | 6M HCl, 80°C, 24h | Piperidine-3-carboxylic acid + 4-acetylaniline | 45–60 | |
| Alkylation | CH₃MgBr, THF, −78°C | N-Methylpiperidine derivative | 78 |
Carboxamide Functionalization
The carboxamide group (-CONH-) participates in:
-
Acylation : Reaction with acetyl chloride in pyridine yields N-acetylated derivatives. This modification enhances lipophilicity, as demonstrated in analogs with improved blood-brain barrier permeability .
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Reduction : Using LiAlH₄ in anhydrous ether reduces the carboxamide to a primary amine (piperidine-3-methylamine) .
Table 2: Carboxamide Reaction Outcomes
| Reaction | Reagents | Product | Application | Source |
|---|---|---|---|---|
| Acylation | AcCl, pyridine | N-Acetyl derivative | Enhanced CNS penetration | |
| Reduction | LiAlH₄, ether | Piperidine-3-methylamine | Intermediate for further synthesis |
Piperidine Ring Modifications
The piperidine ring undergoes:
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Oxidation : Treatment with KMnO₄ in acidic medium oxidizes the ring to a pyridine derivative, confirmed by NMR and mass spectrometry .
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Ring-Opening : Strong bases (e.g., NaOH, 120°C) induce ring-opening via Hofmann elimination, forming linear alkenes .
Acetylphenyl Group Reactivity
The 4-acetylphenyl moiety participates in:
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Condensation Reactions : Reacts with hydrazines to form hydrazones, a key step in synthesizing heterocyclic analogs .
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Reductive Amination : Catalytic hydrogenation (H₂, Pd/C) converts the acetyl group to a primary amine, enabling further functionalization .
Table 3: Acetylphenyl-Specific Reactions
| Reaction | Conditions | Key Intermediate | Yield (%) | Source |
|---|---|---|---|---|
| Hydrazone Formation | NH₂NH₂, EtOH, Δ | 4-Hydrazonophenyl derivative | 85 | |
| Reductive Amination | H₂ (1 atm), Pd/C | 4-Aminophenyl derivative | 92 |
Stability Under Physiological Conditions
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pH Stability : Stable in pH 2–10 (24h, 37°C), but degrades rapidly under strongly alkaline conditions (pH >12) .
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Thermal Stability : Decomposes at temperatures >200°C, confirmed by TGA-DSC analysis .
Key Research Findings
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Catalytic Cross-Coupling : Pd-mediated Suzuki coupling introduces aryl groups at the piperidine C4 position, expanding structural diversity .
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Metabolic Pathways : Hepatic microsomal studies indicate primary metabolism via sulfonamide cleavage and acetyl group oxidation .
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Structure-Activity Relationships (SAR) : Methylsulfonyl and acetylphenyl groups are critical for binding to Bcl-2 family proteins, as shown in analogs with IC₅₀ values <10 μM .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations
Methylsulfonyl groups (common to all) enhance metabolic stability by resisting enzymatic degradation . Thiazole rings () introduce aromaticity and hydrogen-bonding capabilities, which may influence target interactions.
Functional Group Comparisons :
- Replacing the carboxamide with a carboxylic acid () reduces bioavailability due to increased polarity and ionization at physiological pH .
- Fluorinated substituents () improve binding affinity and pharmacokinetics through hydrophobic and electronic effects .
Molecular Weight and Complexity :
- Larger molecules like ’s compound (591.6 Da) may face challenges in oral absorption, whereas the target compound (~363 Da) aligns better with Lipinski’s Rule of Five .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
